molecular formula C13H19NO2 B181294 N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide CAS No. 6371-22-8

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Cat. No. B181294
CAS RN: 6371-22-8
M. Wt: 221.29 g/mol
InChI Key: OWQBKSNEDAEYBI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as FTMCP, is a novel cyclopropane-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTMCP has been synthesized using various methods and has shown promising results in scientific research, making it a promising candidate for future drug development.

Mechanism Of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is not yet fully understood. However, studies have suggested that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.

Biochemical And Physiological Effects

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for future drug development.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its potent anticancer activity against various types of cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to possess a low toxicity profile, making it a safe candidate for future drug development. However, one of the major limitations of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. Another direction is the investigation of the mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide to better understand its anticancer and anti-inflammatory properties. Furthermore, future studies could focus on the development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide-based drug delivery systems to improve its solubility and bioavailability. Overall, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.

Synthesis Methods

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of furfurylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. This reaction leads to the formation of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization.

Scientific Research Applications

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

CAS RN

6371-22-8

Product Name

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H19NO2/c1-12(2)10(13(12,3)4)11(15)14-8-9-6-5-7-16-9/h5-7,10H,8H2,1-4H3,(H,14,15)

InChI Key

OWQBKSNEDAEYBI-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C

Origin of Product

United States

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